3-(3-Bromobenzoyl)-4-methylpyridine

Overview

Description

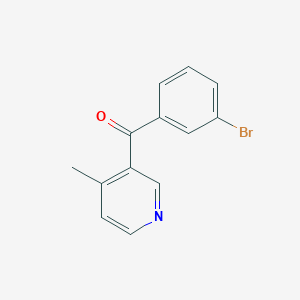

3-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187170-04-2) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀BrNO and a molecular weight of 284.13 g/mol (calculated from its formula). Its structure consists of a pyridine ring substituted with a methyl group at position 4 and a 3-bromobenzoyl group at position 3 .

Mechanism of Action

Target of Action

The primary targets of 3-(3-Bromobenzoyl)-4-methylpyridine are currently unknown . Without knowledge of its intended use in research, it’s difficult to speculate on its potential biological interactions.

Mode of Action

It has a bromophenyl group (bromine-substituted phenyl ring) attached to the carbonyl group (C=O) which is further linked to the pyrrolidine ring. The connection between the carbonyl group and the pyrrolidine ring forms an amide bond. The amide bond in this compound could be susceptible to hydrolysis (cleavage by water) under acidic or basic conditions, potentially generating 3-bromobenzoic acid and pyrrolidine.

Biochemical Pathways

Given the lack of specific information, it’s challenging to summarize the affected pathways and their downstream effects .

Action Environment

Biological Activity

3-(3-Bromobenzoyl)-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antiproliferative, and enzyme inhibitory effects, supported by relevant studies and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H10BrN

- Molecular Weight : 256.13 g/mol

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. Its efficacy against various bacterial strains has been documented, highlighting its potential as a therapeutic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

In vitro assays demonstrated that the compound exhibited dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

2. Antiproliferative Effects

The antiproliferative activity of this compound has been assessed using various cancer cell lines. The compound showed moderate to strong cytotoxic effects, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| H-460 (Lung Cancer) | 12.5 |

| HEK293T (Non-tumor) | 30.0 |

These findings suggest that the compound may interfere with cell proliferation pathways, although the exact mechanisms remain to be fully elucidated .

3. Enzyme Inhibition

Research has also focused on the enzyme inhibitory properties of this compound, particularly its role as an inhibitor of certain enzymes involved in inflammatory processes.

- Target Enzyme : Alkaline Phosphatase

- IC50 Value : 1.469 ± 0.02 µM

This potent inhibition indicates potential applications in treating diseases associated with elevated alkaline phosphatase levels, such as liver disorders .

Case Studies

In a notable case study, researchers synthesized a series of related compounds to explore structure-activity relationships (SAR) and found that modifications to the bromobenzoyl group significantly enhanced antibacterial activity while maintaining low cytotoxicity in non-cancerous cell lines .

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

- 3-(3-Bromobenzoyl)-4-methylpyridine serves as an important intermediate in the synthesis of complex organic molecules. Its bromobenzoyl group allows for various substitution reactions, making it a versatile building block in organic synthesis. This compound can be transformed into other derivatives through oxidation, reduction, and substitution reactions, contributing to the development of new chemical entities.

2. Mechanistic Insights

- The compound's mechanism of action involves its interaction with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation of receptor functions. The methyl group on the pyridine ring can influence binding affinity and specificity, enhancing its utility in biological applications.

Biological Applications

1. Enzyme Inhibition Studies

- Research indicates that this compound can be utilized in enzyme inhibition studies. The compound's ability to form covalent bonds with enzymes makes it a candidate for investigating mechanisms of action in drug development .

2. Antimicrobial Activity

- Case studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, modifications of similar pyridine structures have demonstrated efficacy against resistant strains of bacteria like Mycobacterium tuberculosis. This suggests potential applications for this compound in developing new antimicrobial agents .

Material Science Applications

1. Production of Specialty Chemicals

- The compound is also employed in the production of specialty chemicals used in various industries, including dyes and pigments. Its unique chemical structure allows for the creation of materials with specific properties tailored to industrial needs.

Case Studies

1. Synthesis and Biological Evaluation

- A study focused on synthesizing a library of pyridine derivatives showed that structural modifications significantly impacted biological activity against Mycobacterium tuberculosis. This highlights the importance of compounds like this compound in medicinal chemistry research aimed at combating drug-resistant infections .

2. Industrial Applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Bromobenzoyl)-4-methylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with 4-methylpyridine as the base structure. React it with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acylation.

- Step 2 : Use anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis of the acyl chloride.

- Step 3 : Optimize reaction temperature (typically 0–25°C) and stoichiometry (1:1 molar ratio of pyridine to acyl chloride) to minimize side reactions.

- Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC or NMR .

- Key Considerations :

- Catalytic bases like DMAP may accelerate acylation.

- Avoid prolonged exposure to moisture to prevent decomposition of intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the presence of the bromobenzoyl group (e.g., aromatic protons at δ 7.2–8.0 ppm) and methylpyridine backbone (e.g., methyl protons at δ 2.5 ppm).

- X-ray Crystallography : Resolve crystal structures to verify regiochemistry and intermolecular interactions (e.g., halogen bonding from bromine) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases.

- Validation : Compare retention times and fragmentation patterns with reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for structural analogues of this compound?

- Methodology :

- Structural Comparison : Analyze substituent effects using analogues like 3-(4-trifluoromethylbenzoyl)-4-methylpyridine. Differences in electron-withdrawing groups (e.g., Br vs. CF) alter electronic density on the pyridine ring, affecting receptor binding .

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with target proteins. Validate predictions via SPR (surface plasmon resonance) assays.

- Data Normalization : Standardize assay conditions (e.g., pH, solvent) to minimize variability across studies.

Q. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states and intermediates (e.g., using Gaussian09) to predict regioselectivity. For example, bromine’s electron-withdrawing effect directs nucleophilic attack to the para position .

- Trapping Intermediates : Use low-temperature NMR (−40°C) to stabilize and characterize reactive intermediates like Meisenheimer complexes.

- Example : A 2010 study on pyridine derivatives demonstrated that chloride dissociation rates in Ru complexes correlated with DFT-predicted activation energies (R = 0.92) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 3-(3-Bromobenzoyl)-4-methylpyridine and a structurally related compound, 3-Bromobenzyl 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide (CAS: 587013-20-5, C₁₆H₁₅BrN₄S, MW: 375.29 g/mol) :

| Property | This compound | 3-Bromobenzyl 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrNO | C₁₆H₁₅BrN₄S |

| Core Structure | Pyridine + benzoyl | Pyridine + triazole + sulfide |

| Functional Groups | Bromobenzoyl, methylpyridine | Bromobenzyl sulfide, ethyl-triazole, pyridine |

| Molecular Weight | 284.13 g/mol | 375.29 g/mol |

| Heteroatoms | Br, N, O | Br, N (4 atoms), S |

Electronic and Reactivity Profiles

- This compound : The benzoyl group imposes strong electron-withdrawing effects, polarizing the pyridine ring and directing electrophilic substitution to specific positions. Bromine further enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Triazole-Sulfide Compound : The triazole ring introduces aromatic nitrogen atoms capable of hydrogen bonding and metal coordination. The sulfide group is prone to oxidation (e.g., forming sulfoxides), while the ethyl group increases lipophilicity compared to the methyl group in the target compound .

Properties

IUPAC Name |

(3-bromophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKOGUNUOZCEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.